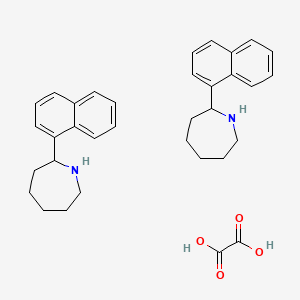
2-naphthalen-1-ylazepane;oxalic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Naphthalen-1-ylazepane;oxalic acid is a compound that combines the structural features of naphthalene and azepane with oxalic acid Naphthalene is a bicyclic aromatic hydrocarbon, while azepane is a seven-membered nitrogen-containing ring Oxalic acid is a dicarboxylic acid that occurs naturally in many plants and vegetables
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-naphthalen-1-ylazepane;oxalic acid can be achieved through a multistep process. One common method involves the reaction of 2-naphthol with azepane under specific conditions to form the naphthalen-1-ylazepane intermediate. This intermediate is then reacted with oxalic acid to yield the final compound. The reaction conditions typically involve the use of solvents such as ethanol or methanol and may require the presence of catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, and may include additional steps such as purification through recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Naphthalen-1-ylazepane;oxalic acid can undergo various chemical reactions, including:
Oxidation: The naphthalene moiety can be oxidized to form naphthoquinone derivatives.
Reduction: The azepane ring can be reduced to form different nitrogen-containing compounds.
Substitution: The aromatic ring of naphthalene can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents such as nitric acid for nitration or halogens for halogenation are commonly used.
Major Products
Oxidation: Naphthoquinone derivatives.
Reduction: Various nitrogen-containing compounds.
Substitution: Nitrated or halogenated naphthalene derivatives.
Scientific Research Applications
2-Naphthalen-1-ylazepane;oxalic acid has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of various heterocyclic compounds.
Biology: Studied for its potential antimicrobial and antioxidant properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: Used in the production of dyes, pigments, and other chemical intermediates.
Mechanism of Action
The mechanism of action of 2-naphthalen-1-ylazepane;oxalic acid involves its interaction with specific molecular targets. The naphthalene moiety can intercalate with DNA, while the azepane ring can interact with proteins and enzymes. Oxalic acid can chelate metal ions, affecting various biochemical pathways. These interactions can lead to antimicrobial, antioxidant, and other biological effects.
Comparison with Similar Compounds
Similar Compounds
Naphthalene: A simple bicyclic aromatic hydrocarbon.
Azepane: A seven-membered nitrogen-containing ring.
Oxalic Acid: A dicarboxylic acid found in many plants.
Uniqueness
2-Naphthalen-1-ylazepane;oxalic acid is unique due to its combination of structural features from naphthalene, azepane, and oxalic acid. This combination imparts unique chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C34H40N2O4 |
|---|---|
Molecular Weight |
540.7 g/mol |
IUPAC Name |
2-naphthalen-1-ylazepane;oxalic acid |
InChI |
InChI=1S/2C16H19N.C2H2O4/c2*1-2-11-16(17-12-5-1)15-10-6-8-13-7-3-4-9-14(13)15;3-1(4)2(5)6/h2*3-4,6-10,16-17H,1-2,5,11-12H2;(H,3,4)(H,5,6) |
InChI Key |
ONEZJOPGXBRZCB-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(NCC1)C2=CC=CC3=CC=CC=C32.C1CCC(NCC1)C2=CC=CC3=CC=CC=C32.C(=O)(C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















